4-Methylisothiazole-5-carbaldehyde

Descripción

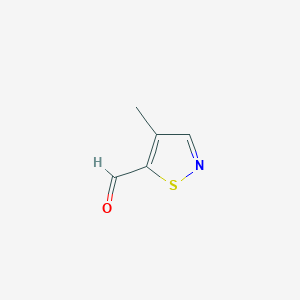

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-2-6-8-5(4)3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMABGRJFGBUSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625367 | |

| Record name | 4-Methyl-1,2-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-33-5 | |

| Record name | 4-Methyl-5-isothiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88511-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 4-Methylisothiazole-5-carbaldehyde (CAS No: 82294-70-0)

A Core Intermediate for Pharmaceutical Synthesis and Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methylisothiazole-5-carbaldehyde, a pivotal heterocyclic aldehyde. Identified by its CAS Number 82294-70-0, this compound serves as a critical building block in synthetic organic chemistry, most notably in the pharmaceutical industry as a key intermediate. This document furnishes an in-depth exploration of its chemical and physical properties, detailed spectroscopic analysis, established synthesis protocols, and significant applications, particularly in the synthesis of third-generation cephalosporin antibiotics. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this versatile chemical entity.

Introduction and Chemical Identity

4-Methylisothiazole-5-carbaldehyde, with the molecular formula C₅H₅NOS, is an aromatic heterocyclic compound characterized by a methyl-substituted isothiazole ring bearing a carbaldehyde (formyl) group at the 5-position.[1] Its unique electronic and structural features make it a valuable synthon for the construction of more complex molecular architectures.

The strategic placement of the reactive aldehyde group adjacent to the sulfur and nitrogen-containing heterocyclic core makes it a crucial precursor in multi-step syntheses. Its most prominent role is as a key intermediate in the industrial synthesis of Cefditoren Pivoxil, a third-generation oral cephalosporin antibiotic.[2][3] This underscores the compound's significance in medicinal chemistry and drug manufacturing.

-

IUPAC Name: 4-methyl-1,3-thiazole-5-carbaldehyde[4]

-

CAS Number: 82294-70-0[1]

-

Molecular Formula: C₅H₅NOS[1]

-

Molecular Weight: 127.16 g/mol [1]

-

Synonyms: 4-Methyl-5-thiazolecarboxaldehyde, 5-Formyl-4-methylthiazole, 4-Methyl-5-formylthiazole

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methylisothiazole-5-carbaldehyde is essential for its effective use in research and manufacturing. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 74-78 °C (lit.) | [1] |

| Boiling Point | 118 °C at 21 mmHg (lit.) | |

| Density | 1.27 g/cm³ | |

| Solubility | Slightly soluble in water. | |

| Flash Point | 91.8 °C | |

| InChI Key | JJVIEMFQPALZOZ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(SC=N1)C=O | [4] |

Spectroscopic Data and Structural Elucidation

The structural identity and purity of 4-Methylisothiazole-5-carbaldehyde are confirmed through various spectroscopic techniques. Below is a detailed analysis of its characteristic spectral data. Note: Specific peak assignments are based on established chemical shift principles and data from structurally similar compounds, as detailed experimental spectra with full assignments are not consistently available in the literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct signals for the three types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.9-10.1 | Singlet | 1H | Aldehyde (-CHO) | Aldehydic protons are highly deshielded and typically appear as a singlet in this downfield region.[5] |

| ~8.8-9.0 | Singlet | 1H | Thiazole (H2) | The proton on the thiazole ring at the 2-position is in an electron-poor environment, shifting it downfield. |

| ~2.6-2.8 | Singlet | 3H | Methyl (-CH₃) | The methyl group protons attached to the thiazole ring appear as a singlet in the aliphatic region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~185 | C=O (Aldehyde) | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield. |

| ~162 | C2 (Thiazole) | The carbon atom between the nitrogen and sulfur atoms in the thiazole ring. |

| ~155 | C4 (Thiazole) | The carbon atom bearing the methyl group. |

| ~125 | C5 (Thiazole) | The carbon atom bearing the aldehyde group. |

| ~15 | -CH₃ (Methyl) | The methyl carbon appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

The FT-IR spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch (Thiazole ring) |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~2830 and ~2720 | Medium, Sharp | C-H stretch (Aldehyde Fermi doublet)[6] |

| ~1690-1670 | Strong, Sharp | C=O stretch (Aryl Aldehyde) |

| ~1550-1450 | Medium | C=N and C=C stretch (Thiazole ring) |

The most diagnostic peak is the strong, sharp absorption for the carbonyl (C=O) stretch of the aldehyde, which is conjugated with the thiazole ring, shifting it to a slightly lower wavenumber than a typical aliphatic aldehyde.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 127, corresponding to the molecular weight of the compound.[4]

-

Major Fragments:

-

m/z = 126 (M-1): Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aldehydes.[7][8]

-

m/z = 98 (M-29): Loss of the entire formyl radical (•CHO), another characteristic fragmentation pathway for aldehydes.[7][8]

-

m/z = 71: This fragment likely arises from further cleavage of the thiazole ring.

-

Synthesis of 4-Methylisothiazole-5-carbaldehyde

Several synthetic routes to 4-Methylisothiazole-5-carbaldehyde have been reported. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. A prevalent and industrially relevant method involves the oxidation of the corresponding alcohol.

Protocol: Oxidation of (4-Methylthiazol-5-yl)methanol

This method provides a clean and efficient route to the target aldehyde. The precursor, (4-Methylthiazol-5-yl)methanol, can be synthesized by the reduction of ethyl 4-methylthiazole-5-carboxylate.[9]

Reaction: (4-Methylthiazol-5-yl)methanol → 4-Methylisothiazole-5-carbaldehyde

Reagents and Equipment:

-

(4-Methylthiazol-5-yl)methanol

-

Pyridinium chlorochromate (PCC) or a TEMPO/NaOCl system

-

Dichloromethane (DCM) as solvent

-

Sodium bicarbonate solution

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Standard work-up and purification apparatus (separatory funnel, rotary evaporator, chromatography setup)

Step-by-Step Methodology (Using PCC):

-

Setup: In a well-ventilated fume hood, charge a round-bottom flask with pyridinium chlorochromate (PCC, ~1.5 equivalents) and dichloromethane (DCM).

-

Cooling: Cool the stirred suspension to 15-20 °C.

-

Substrate Addition: Dissolve (4-Methylthiazol-5-yl)methanol (1.0 equivalent) in DCM and add it dropwise to the PCC suspension over 1 hour, maintaining the temperature between 15-25 °C.[10]

-

Reaction: Allow the reaction mixture to stir at room temperature (25-30 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]

-

Work-up: Upon completion, decant the DCM solution to separate it from the solid chromium residue. Wash the residue with additional DCM.

-

Purification: Combine the organic layers. The solution can be filtered through a short plug of silica gel to remove residual chromium salts.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude 4-Methylisothiazole-5-carbaldehyde.[10] Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Development and Research

The primary and most well-documented application of 4-Methylisothiazole-5-carbaldehyde is its role as a cornerstone intermediate in the synthesis of the antibiotic Cefditoren Pivoxil .

Key Intermediate for Cefditoren Pivoxil

Cefditoren is a third-generation cephalosporin antibiotic known for its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[2] 4-Methylisothiazole-5-carbaldehyde is used to construct the vinylthiazole side chain at the C-3 position of the cephalosporin core, a structural feature critical for its antibacterial efficacy. The synthesis typically involves a Wittig-type reaction between the aldehyde and a phosphonium ylide derived from the cephalosporin nucleus.

Scaffold for Novel Bioactive Molecules

Beyond its established role, the thiazole moiety is a recognized pharmacophore present in numerous biologically active compounds. Thiazole derivatives have been investigated for a range of therapeutic activities, including:

-

Antimicrobial Agents

-

Anti-inflammatory Agents

-

Anticancer Agents

4-Methylisothiazole-5-carbaldehyde provides a versatile starting point for the synthesis of novel thiazole-containing compounds. The aldehyde group can be readily transformed into other functionalities (e.g., imines, oximes, hydrazones, or extended via olefination), enabling the generation of diverse chemical libraries for drug discovery screening.

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be followed when handling 4-Methylisothiazole-5-carbaldehyde.

-

Hazard Identification: The compound is classified as an irritant and can cause serious eye damage.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use a dust mask if handling the powder outside of a contained environment.[1]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere to maintain product quality.

-

In case of Exposure:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Rinse mouth with water and seek medical advice.

-

Conclusion

4-Methylisothiazole-5-carbaldehyde (CAS: 82294-70-0) is a chemical intermediate of significant value, particularly to the pharmaceutical industry. Its well-defined physicochemical properties, predictable spectroscopic profile, and established synthetic utility make it an indispensable tool for organic chemists. Its critical role in the synthesis of the antibiotic Cefditoren Pivoxil highlights its importance in producing life-saving medicines. Furthermore, its structure serves as a versatile platform for the development of new therapeutic agents, ensuring its continued relevance in the field of medicinal chemistry research. Adherence to proper safety and handling procedures is paramount to its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

- Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

- Google Patents. (n.d.). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Computational design of new enzymes for hydrolysis and synthesis of third-generation cephalosporin antibiotics. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Methylthiazole. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2014). Synthetic concept towards third generation cephalosporin antibiotics. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylthiazole. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Third-Generation Cephalosporins. StatPearls. Retrieved from [Link]

-

MDPI. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 10. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methylthiazole-5-carbaldehyde

Introduction: This guide provides a comprehensive technical overview of 4-Methylthiazole-5-carbaldehyde (CAS No. 82294-70-0), a pivotal heterocyclic building block in modern chemistry. While the requested topic was "4-Methylisothiazole-5-carbaldehyde," extensive database searches indicate that the scientifically prominent and commercially available compound is its isomer, 4-Methylthiazole-5-carbaldehyde. This document will focus on this well-documented thiazole derivative, elucidating its core physicochemical properties, synthesis pathways, analytical validation methods, and critical applications, with a particular focus on its role as a pharmaceutical intermediate.[1][2][3] The insights herein are curated for researchers, scientists, and professionals engaged in drug discovery and fine chemical synthesis.

Part 1: Core Molecular Profile and Physicochemical Properties

4-Methylthiazole-5-carbaldehyde is a solid, typically appearing as a white to light yellow crystalline powder.[4] Its molecular structure, featuring a thiazole ring substituted with a methyl group and a formyl (aldehyde) group, dictates its reactivity and utility as a versatile synthetic precursor. The aldehyde group is a key functional handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations.

Key Physicochemical Data

The fundamental properties of 4-Methylthiazole-5-carbaldehyde are summarized in the table below, providing a quantitative basis for its handling, characterization, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NOS | [1][5][6][7] |

| Molecular Weight | 127.16 g/mol | [1][5][6][7] |

| IUPAC Name | 4-methyl-1,3-thiazole-5-carbaldehyde | [8] |

| CAS Number | 82294-70-0 | [1][5][6] |

| Appearance | White to light yellow/orange powder/crystal | [4] |

| Melting Point | 74-78 °C (lit.) | [1][3][6] |

| Boiling Point | 118 °C @ 21 mmHg (lit.) | [1][3] |

| Density | 1.27 g/cm³ | [1] |

| Water Solubility | Slightly soluble | [1][3] |

| SMILES | CC1=C(SC=N1)C=O | [6][8] |

Structural Representation

The 2D chemical structure provides a clear visualization of the atomic connectivity and functional group arrangement.

Caption: 2D Structure of 4-Methylthiazole-5-carbaldehyde.

Part 2: Synthesis Pathways and Mechanistic Insights

The synthesis of 4-Methylthiazole-5-carbaldehyde is a critical aspect of its utility, with several established routes available. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. A prevalent and industrially relevant method involves the controlled oxidation of the corresponding alcohol, 4-methyl-5-hydroxymethyl-thiazole.

Protocol: Oxidation of 4-Methyl-5-hydroxymethyl-thiazole

This protocol describes a common laboratory-scale synthesis using Pyridinium chlorochromate (PCC), a selective oxidizing agent for converting primary alcohols to aldehydes.

Principle: PCC provides a relatively mild and high-yield method for aldehyde synthesis, minimizing over-oxidation to the carboxylic acid, which can be a challenge with stronger oxidizing agents. The reaction is typically performed in an anhydrous chlorinated solvent.

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, round-bottom flask with dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) to the DCM with vigorous stirring. The mixture will form a heterogeneous slurry.

-

Substrate Introduction: Dissolve 4-methyl-5-hydroxymethyl-thiazole in a minimal amount of DCM and add this solution dropwise to the PCC slurry at room temperature (15-25 °C).[9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed.[9]

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure 4-Methylthiazole-5-carbaldehyde.[9]

Alternative Synthesis Routes

-

From Thiazole Esters: A two-step process involving the reduction of an ester like methyl 4-methylthiazole-5-carboxylate to the alcohol using a reducing agent such as Sodium Borohydride with Aluminum Chloride (AlCl₃), followed by oxidation as described above.[10]

-

From 2-Amino-4-methylthiazole: A multi-step pathway that includes Vilsmeier-Haack formylation followed by deamination.[11]

Synthesis Workflow Diagram

The following diagram illustrates the key transformation from the precursor alcohol to the final aldehyde product.

Caption: Key steps in the synthesis via oxidation.

Part 3: Analytical Characterization and Quality Control

Ensuring the identity and purity of 4-Methylthiazole-5-carbaldehyde is paramount for its use in sensitive applications like pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques forms the basis of a robust quality control system.

| Analytical Technique | Purpose | Typical Result/Observation |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. | Purity typically >97%.[9] A single major peak indicates high purity. |

| Gas Chromatography (GC) | Purity assessment, especially for volatile impurities. | Purity often specified as >98.0% by GC area.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation and identification. | The spectra will show characteristic shifts for the aldehyde proton (~10 ppm), methyl protons, and thiazole ring protons/carbons, confirming the structure.[8] |

| Mass Spectrometry (MS) | Molecular weight verification. | The mass spectrum will exhibit a molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 127).[8] |

| Infrared (IR) Spectroscopy | Functional group identification. | A strong absorption band around 1660-1700 cm⁻¹ is characteristic of the C=O stretch of the aldehyde group.[8] |

Part 4: Applications in Research and Development

The unique structure of 4-Methylthiazole-5-carbaldehyde makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediates: It is a well-established starting material in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its role is critical in constructing more complex heterocyclic systems found in modern drugs.

-

CRAC Channel Inhibitors: The compound has been utilized in the development of novel inhibitors for Calcium Release-Activated Calcium (CRAC) channels, which are therapeutic targets for autoimmune diseases and certain cancers.[1]

-

Broader Research Applications: Research indicates its use as a precursor for potential therapeutics targeting inflammation, infectious diseases, and neurodegenerative disorders.[12] It has also been employed in synthesizing PDE10A inhibitors, which are investigated for treating neuropsychiatric disorders.[1]

Logical Relationship Diagram

This diagram illustrates how the core properties of the molecule enable its synthesis, which is validated by analysis and ultimately leads to its critical applications.

Caption: From properties to application workflow.

Part 5: Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling 4-Methylthiazole-5-carbaldehyde. It is classified as causing serious eye damage and skin irritation.[4][6][13][14]

| Hazard Category | GHS Classification & Precaution |

| Eye Contact | Danger: H318 - Causes serious eye damage.[6][14] Response: P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][14] |

| Skin Contact | Warning: H315 - Causes skin irritation.[4][13] Prevention: P280 - Wear protective gloves/protective clothing/eye protection/face protection.[4][14] Response: P302+P352 - IF ON SKIN: Wash with plenty of soap and water.[4] |

| Inhalation | May cause respiratory irritation.[13] Prevention: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[13] Response: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][14] Keep in a dark place and consider storing under an inert atmosphere to maintain quality.[1][13] |

| Fire Fighting | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14] Combustion produces toxic nitrogen oxides (NOx) and sulfur oxides (SOx).[13] |

References

-

4-Methylthiazole-5-carboxaldehyde. LookChem. [Link]

-

4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. PubChem, National Institutes of Health. [Link]

-

Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018). SciSpace. [Link]

- WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

- CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

Sources

- 1. Cas 82294-70-0,4-Methylthiazole-5-carboxaldehyde | lookchem [lookchem.com]

- 2. 4-Methylthiazole-5-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 [chemicalbook.com]

- 4. 4-Methylthiazole-5-carboxaldehyde, 1G | Labscoop [labscoop.com]

- 5. scbt.com [scbt.com]

- 6. 4-甲基噻唑-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 82294-70-0 CAS MSDS (4-Methylthiazole-5-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 10. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. alfa-chemical.com [alfa-chemical.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Structural Elucidation of 4-Methylisothiazole-5-carbaldehyde

Introduction: The Imperative of Unambiguous Structural Assignment in Heterocyclic Chemistry

In the fields of pharmaceutical and agrochemical development, heterocyclic scaffolds form the backbone of a vast array of bioactive molecules. The isothiazole ring, a five-membered aromatic system containing adjacent nitrogen and sulfur atoms, is a privileged structure found in numerous compounds of critical importance.[1] However, the synthesis of substituted heterocycles often yields a mixture of regioisomers, where the same substituents are arranged differently around the core ring. This subtle distinction is far from trivial; a minor change in substituent position can profoundly alter a molecule's steric and electronic properties, leading to drastic differences in biological activity, toxicity, and metabolic stability.

This guide provides a comprehensive, technically-focused workflow for the complete structural elucidation of 4-methylisothiazole-5-carbaldehyde . We will navigate the analytical journey from the initial acquisition of raw data to the final, unequivocal confirmation of the molecular structure. The core of our analysis will be the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Crucially, this guide will emphasize the causality behind experimental choices and the self-validating nature of a multi-technique approach. We will not only confirm the target structure but also definitively differentiate it from its common isomer, 4-methylthiazole-5-carbaldehyde , a necessary step to ensure scientific integrity and support robust drug development programs.

Part 1: The Analytical Strategy - A Self-Validating Workflow

Rationale for Experimental Choices

-

Mass Spectrometry (MS): This is our first port of call. High-Resolution Mass Spectrometry (HRMS) will provide the elemental composition, confirming that the synthesized molecule has the correct molecular formula (C₅H₅NOS). Subsequent MS/MS fragmentation analysis will offer initial clues about the molecule's connectivity and the stability of the heterocyclic ring.

-

Infrared (IR) Spectroscopy: This technique is a rapid and effective method for identifying key functional groups. The primary goal here is to confirm the presence of the aldehyde carbonyl (C=O) group and the aromatic isothiazole ring, providing crucial functional information before delving into the more complex NMR analysis.

-

¹H and ¹³C NMR Spectroscopy (1D): One-dimensional NMR is the cornerstone of structure elucidation.[2] ¹H NMR will reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns, which gives insight into the substitution pattern on the ring. ¹³C NMR provides a count of the unique carbon atoms, confirming the molecular backbone.

-

2D NMR Spectroscopy (HSQC & HMBC): Two-dimensional NMR techniques are indispensable for piecing together the molecular puzzle.[2]

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment directly correlates each proton to the carbon atom it is attached to, building one-bond C-H fragments.

-

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to connecting the individual fragments and establishing the final, unambiguous structure.

-

The logical flow of this workflow is depicted below.

Caption: A logical workflow for structure elucidation.

Part 2: Experimental Protocols & Data Interpretation

This section details the step-by-step methodologies for acquiring and interpreting the necessary spectroscopic data.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquire the spectrum in positive ion mode.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Calculate the theoretical exact mass for the protonated molecule [C₅H₅NOS + H]⁺.

-

Compare the measured mass to the theoretical mass.

Data Interpretation & Expected Results: The molecular formula C₅H₅NOS has a monoisotopic mass of 127.0092 g/mol . We expect the HRMS to show a prominent ion for [M+H]⁺ at m/z 127.0165. A measured mass within 5 ppm of this theoretical value provides strong evidence for the correct elemental composition.

Table 1: HRMS Data for C₅H₅NOS

| Ion | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 127.0165 |

| [M+Na]⁺ | 149.0014 |

Infrared (IR) Spectroscopy

Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum and ensure it is automatically subtracted from the sample spectrum.

Data Interpretation & Expected Results: The IR spectrum will provide clear evidence for the key functional groups.

-

Aldehyde C-H Stretch: Look for two characteristic, medium-intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹.[3] The latter is particularly diagnostic for aldehydes.

-

Carbonyl C=O Stretch: A strong, sharp absorption is expected in the range of 1710-1685 cm⁻¹. The conjugation with the isothiazole ring will likely shift this to a lower wavenumber compared to a saturated aldehyde.[4]

-

Aromatic C=C/C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the isothiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D HSQC and HMBC spectra, optimizing the parameters for expected one-bond and long-range coupling constants.

Data Interpretation & Expected Results: This is the most data-rich part of the elucidation. We will build the structure piece by piece. For context, we will compare our expected data with known data for the unsubstituted isothiazole ring and the incorrect isomer, 4-methylthiazole-5-carbaldehyde.[5][6]

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Unsubstituted Isothiazole[5] | 4-Methylisothiazole[2] | Expected 4-Methylisothiazole-5-carbaldehyde | 4-Methylthiazole -5-carbaldehyde[6] |

|---|---|---|---|---|

| H-3 | 8.72 | 8.51 (s) | ~8.8-9.0 (s) | 8.95 (s) |

| H-5 | 8.54 | 8.35 (s) | N/A (Substituted) | N/A (Substituted) |

| -CH₃ | N/A | 2.23 (s) | ~2.5-2.7 (s) | 2.75 (s) |

| -CHO | N/A | N/A | ~9.9-10.2 (s) | 10.1 (s) |

Rationale for Expected Shifts:

-

H-3: The aldehyde at C-5 is an electron-withdrawing group. This will deshield the adjacent H-3 proton, shifting it downfield from its position in 4-methylisothiazole (~8.51 ppm) to an expected value around 8.8-9.0 ppm.

-

-CH₃: Similarly, the methyl group protons at C-4 will be deshielded by the adjacent aldehyde, shifting them downfield from ~2.23 ppm to the ~2.5-2.7 ppm range.

-

-CHO: The aldehyde proton is highly characteristic and is expected to appear as a singlet far downfield, typically around 10 ppm.[4]

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | 4-Methylisothiazole[2] | Expected 4-Methylisothiazole-5-carbaldehyde | 4-Methylthiazole -5-carbaldehyde[6] |

|---|---|---|---|

| C-3 | 151.8 | ~153-156 | 154.5 |

| C-4 | 134.2 | ~140-145 | 150.7 |

| C-5 | 148.5 | ~145-150 | 138.8 |

| -CH₃ | 12.1 | ~14-16 | 16.9 |

| -CHO | N/A | ~180-185 | 183.1 |

Key Differentiator: The most significant difference between the isothiazole and thiazole isomers lies in the chemical shifts of the ring carbons, particularly C-4 and C-5, due to the different placement of the nitrogen and sulfur atoms.

Assembling the Structure with 2D NMR

The final, unambiguous proof comes from the HMBC spectrum, which reveals long-range (2- and 3-bond) correlations.

Caption: Key expected HMBC correlations for structural confirmation.

Crucial HMBC Correlations for Confirmation:

-

Aldehyde Proton (δH ~10.1 ppm): This proton should show a strong correlation to the quaternary carbon C-5 (a two-bond, ²J coupling) and a weaker correlation to the methyl-bearing carbon C-4 (a three-bond, ³J coupling). This definitively places the aldehyde at C-5.

-

Methyl Protons (δH ~2.6 ppm): These protons will show strong correlations to C-4 (²J) and C-5 (³J), and a crucial correlation to C-3 (³J). This confirms the methyl group is at C-4 and adjacent to both C-3 and C-5.

-

Ring Proton H-3 (δH ~8.9 ppm): This proton will correlate to C-4 (²J), C-5 (³J), and the methyl carbon (³J). This confirms its position at C-3, adjacent to C-4.

The collective evidence from these correlations, when mapped onto the signals from the 1D NMR and HSQC spectra, leaves no ambiguity. The connectivity is proven, and the structure is elucidated.

Conclusion

The structural elucidation of 4-methylisothiazole-5-carbaldehyde is a clear demonstration of the power of a modern, multi-technique analytical workflow. By systematically employing HRMS for elemental composition, IR spectroscopy for functional group identification, and a suite of 1D and 2D NMR experiments for mapping atomic connectivity, we can achieve an unambiguous and self-validated structural assignment. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for advancing drug discovery and development, ensuring that the precise molecular architecture—and by extension, the biological function—of a compound is known with absolute certainty.

References

- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Application of NMR Spectroscopy in Simple and Complex Heterocycles. Bentham Science Publishers.

-

PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

LibreTexts Chemistry. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 17, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved January 17, 2026, from [Link]

-

LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Isothiazole. Retrieved January 17, 2026, from [Link]

Sources

- 1. Isothiazole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 5. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Methylthiazole-5-carbaldehyde

A Note to the Reader: The initial topic requested was "4-Methylisothiazole-5-carbaldehyde." However, a comprehensive search of scientific literature and chemical supplier databases reveals a significant lack of available physical property data for this specific isothiazole derivative. The vast majority of accessible data, including the commonly cited CAS Number 82294-70-0, corresponds to its structural isomer, 4-Methylthiazole-5-carbaldehyde .

Given the scarcity of information on the requested compound and the abundance of data for its thiazole counterpart—a compound of significant interest in pharmaceutical and chemical synthesis—this guide has been meticulously prepared to provide a comprehensive overview of the physical properties of 4-Methylthiazole-5-carbaldehyde . It is crucial for researchers to recognize the structural difference, as the placement of the nitrogen and sulfur atoms in the heterocyclic ring (detailed below) significantly influences the molecule's chemical and physical characteristics.

Introduction: Structure and Significance

4-Methylthiazole-5-carbaldehyde, with the CAS registration number 82294-70-0, is a key heterocyclic building block in organic synthesis.[1][2] Its structure features a five-membered thiazole ring, which is substituted with a methyl group at position 4 and a formyl (aldehyde) group at position 5. This arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates.[1]

The aldehyde group is highly reactive and serves as a handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, to build molecular complexity. The thiazole ring itself is a common scaffold in medicinal chemistry, known for its presence in a range of biologically active compounds.

To clarify the structural distinction from the initially requested topic, the core ring structures are as follows:

Thiazole Ring

(S at position 1, N at position 3) Thiazole Ring

(S at position 1, N at position 3)

|  Isothiazole Ring

(S at position 1, N at position 2) Isothiazole Ring

(S at position 1, N at position 2)

|

This guide will focus exclusively on the well-documented 4-Methyl-1,3-thiazole-5-carbaldehyde .

Core Physical and Chemical Properties

The fundamental identifiers and physical properties of 4-Methylthiazole-5-carbaldehyde are summarized below. These values are critical for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 82294-70-0 | [1][2][3] |

| Molecular Formula | C₅H₅NOS | [1][2] |

| Molecular Weight | 127.16 g/mol | [1][2] |

| Appearance | White to light yellow or light orange crystalline powder | [3][4][5] |

| Melting Point | 74-78 °C | [1][2] |

| Boiling Point | 228.1 °C at 760 mmHg (estimated); 118 °C at 21 mmHg (lit.) | [1][4] |

| Density | 1.27 g/cm³ | [4] |

| Flash Point | 91.8 °C | [4] |

| Water Solubility | Slightly soluble in water | [4][6] |

Expert Insights: The melting point range of 74-78 °C indicates that this compound is a solid at room temperature, simplifying handling compared to a liquid aldehyde. Its slight solubility in water suggests that while aqueous workups are feasible, organic solvents will be required for most reaction conditions. The boiling point under reduced pressure (118 °C at 21 mmHg) is particularly important, as it indicates that purification by vacuum distillation is a viable method, though its solid state makes recrystallization a more common choice.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. The key spectral features for 4-Methylthiazole-5-carbaldehyde are grounded in its unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Key expected signals would include a singlet for the aldehyde proton (-CHO), a singlet for the proton on the thiazole ring, and a singlet for the methyl (-CH₃) protons.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon of the aldehyde, the carbons of the thiazole ring, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this molecule, the most characteristic absorption bands are:

-

Aldehyde C=O Stretch: A strong, sharp peak typically appearing in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): A distinctive pair of peaks often found around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=N and C=C Stretching: Absorptions associated with the thiazole ring will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For 4-Methylthiazole-5-carbaldehyde, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (approximately 127.16).[7]

The following workflow outlines a standard procedure for the analytical validation of a newly synthesized or procured batch of this compound.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of 4-Methylthiazole-5-carbaldehyde and the safety of laboratory personnel.

Hazard Identification

This compound is classified as a hazardous substance.[8][9]

-

Eye Damage: It is known to cause serious eye damage (GHS Hazard H318).[7][8]

-

Skin Irritation: May cause skin irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Protocols

A self-validating protocol for handling this chemical involves a multi-layered approach to safety.

Step-by-Step Handling Protocol:

-

Engineering Controls Verification: Before handling, confirm that a chemical fume hood is operational and certified. Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9] This step is self-validating as the work cannot proceed without these primary controls in place.

-

Personal Protective Equipment (PPE) Donning: Wear appropriate PPE, including:

-

Dispensing: Conduct all weighing and dispensing of the solid compound within the chemical fume hood to prevent inhalation of fine particulates. Use spark-proof tools.

-

Waste Disposal: Segregate all contaminated waste (gloves, weighing paper, pipette tips) into a designated, clearly labeled hazardous waste container. Do not mix with general laboratory waste.

-

Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), and wash hands thoroughly with soap and water.

Storage Conditions

To maintain its integrity, 4-Methylthiazole-5-carbaldehyde should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde group over time.[9] Keep it away from strong oxidizing agents.

Conclusion

4-Methylthiazole-5-carbaldehyde is a foundational building block whose physical properties are well-characterized, enabling its effective use in research and development. Its solid state, defined melting point, and characteristic spectroscopic profile provide researchers with the necessary parameters for its reliable application in complex synthetic pathways. Adherence to stringent safety and handling protocols is essential due to its potential as a severe eye and skin irritant. The data and protocols presented in this guide offer a robust framework for scientists and drug development professionals to utilize this versatile compound with confidence and safety.

References

-

LookChem. (n.d.). Cas 82294-70-0, 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylthiazole-5-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 4-Methylthiazole-5-carboxaldehyde, 97%. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Methylthiazole-5-carboxaldehyde, 97%. Retrieved from [Link]

Sources

- 1. Cas 82294-70-0,4-Methylthiazole-5-carboxaldehyde | lookchem [lookchem.com]

- 2. 4-Methylthiazol-5-Carboxaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-Methylthiazole-5-carboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 5-formyl-4-methyl thiazole [flavscents.com]

- 7. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]

- 8. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

4-Methylisothiazole-5-carbaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Methylthiazole-5-carbaldehyde

Executive Summary

4-Methylthiazole-5-carbaldehyde, a pivotal heterocyclic aldehyde, serves as a cornerstone in the synthesis of complex pharmaceutical agents. Its unique structural arrangement, featuring a reactive aldehyde group appended to a stable thiazole scaffold, makes it a versatile intermediate in medicinal chemistry. This guide provides an in-depth analysis of its chemical properties, validated synthetic protocols, spectroscopic characterization, and core applications, with a particular focus on its role in the development of cephalosporin antibiotics. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with established chemical principles to offer a comprehensive technical resource.

Core Physicochemical Properties

The physical and chemical characteristics of 4-Methylthiazole-5-carbaldehyde dictate its handling, storage, and reaction conditions. These properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-methyl-1,3-thiazole-5-carbaldehyde | [1][2] |

| Synonyms | 4-Methyl-5-formylthiazole, FMT | [2] |

| CAS Number | 82294-70-0 | [2] |

| Molecular Formula | C₅H₅NOS | [2] |

| Molecular Weight | 127.16 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 74-78 °C | [2] |

| Boiling Point | 118 °C at 21 mmHg | [2] |

| Density | 1.27 g/cm³ | [2] |

| Solubility | Slightly soluble in water | [2][3] |

Synthesis and Manufacturing Protocols

The synthesis of 4-Methylthiazole-5-carbaldehyde is critical for its application as a pharmaceutical intermediate.[4][5] Several routes have been developed, with the choice of method often depending on scale, cost, and environmental considerations. Two prevalent and validated methods are detailed below.

Protocol 1: Rosenmund-Type Reduction (Industrial Scale)

This method is favored for industrial production due to its high efficiency, favorable environmental profile, and use of a selective catalyst to prevent over-reduction.[6][7] The causality behind this choice lies in the precise control offered by the poisoned palladium catalyst (Pd/BaSO₄), which is highly effective for the conversion of an acid chloride to an aldehyde without significant formation of the corresponding alcohol.

Experimental Protocol:

-

Preparation of the Acid Chloride: To 1.5 g of 4-methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride. Reflux the mixture for 2 hours. After completion, distill off the excess thionyl chloride under reduced pressure to yield crude 4-methylthiazole-5-carboxylic acid chloride.[6][7]

-

Catalytic Hydrogenation: Add 30 mL of xylene to the freshly prepared acid chloride. Introduce the Pd/BaSO₄ catalyst (7.5% Pd content).[6][7]

-

Reaction Execution: Heat the mixture to 140 °C while bubbling hydrogen gas through the solution.[6][7] Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture and filter to remove the catalyst. Extract the filtrate with 10% HCl (3 x 30 mL). Neutralize the aqueous extracts and extract with an appropriate organic solvent (e.g., dichloromethane). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.[6][7]

Protocol 2: Oxidation of 4-Methyl-5-hydroxymethylthiazole (Laboratory Scale)

This route is a common laboratory-scale synthesis that relies on the selective oxidation of a primary alcohol to an aldehyde.[8] The choice of Pyridinium Chlorochromate (PCC) as the oxidizing agent is deliberate; it is a mild reagent that minimizes over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate.

Experimental Protocol:

-

Reagent Preparation: Suspend 102 g of Pyridinium Chlorochromate (PCC) in 400 mL of dichloromethane in a reaction vessel under constant stirring.[9]

-

Substrate Addition: Cool the PCC mixture to 15-18 °C. Dissolve 50 g of 4-methyl-5-hydroxymethylthiazole in 100 mL of dichloromethane and add this solution dropwise to the PCC mixture over 1 hour, maintaining the temperature between 15-25 °C with vigorous stirring.[9]

-

Reaction Monitoring: Allow the reaction mixture to stir at 25-30 °C. Monitor the disappearance of the starting material by HPLC or TLC.[9]

-

Purification: Upon completion, filter the mixture through a pad of silica gel to remove the chromium byproducts. Wash the silica pad with dichloromethane. Evaporate the combined filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[9]

Caption: Key reactive sites of 4-Methylthiazole-5-carbaldehyde.

Applications in Drug Discovery and Development

The isothiazole and thiazole scaffolds are prevalent in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. [10][11][12][13]

Keystone Intermediate for Cefditoren Pivoxil

The most prominent application of 4-Methylthiazole-5-carbaldehyde is its role as a key intermediate in the synthesis of Cefditoren Pivoxil. [6][9][14][15]Cefditoren is a third-generation oral cephalosporin antibiotic used to treat infections caused by susceptible bacteria. The thiazole moiety is integral to the final structure and its biological activity.

Bioactivation and Metabolic Considerations

In drug development, understanding the metabolic fate of a scaffold is crucial. Studies on related isothiazole-containing compounds have shown that the ring can undergo P450-mediated bioactivation. [16]This process can involve sulfur oxidation followed by conjugation with glutathione, potentially leading to reactive intermediates. [16]While this specific data is for a different isothiazole, it highlights a critical area of investigation for any drug candidate containing this heterocycle, including derivatives of 4-Methylthiazole-5-carbaldehyde. Researchers must consider potential metabolic liabilities and design molecules to minimize risks of toxicity. [16]

Safety, Handling, and Storage

Proper handling procedures are essential when working with 4-Methylthiazole-5-carbaldehyde due to its hazard profile.

-

Hazard Identification: The compound is classified as causing serious eye damage (H318) and skin irritation. [1][17][18]It is an irritant. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [18][19]Work should be conducted in a well-ventilated area or a chemical fume hood. [19]* First Aid Measures:

-

Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [17] * Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice. [17][18] * Inhalation: Move the victim to fresh air. [17] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [2][18]Keep in the dark and seal in a dry environment to maintain product quality. [2]

-

References

- Thiazole and Isothiazole Chemistry in Crop Protection.

- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.

- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme.

- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH.

- 4-Methyl-5-thiazolecarboxaldehyde SDS, 82294-70-0 Safety D

- Study on the Synthesis of 4-Methyl-5-formylthiazole.

- Chemistry of Biologically Active Isothiazoles. Semantic Scholar.

- 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. PubChem - NIH.

- Cas 82294-70-0, 4-Methylthiazole-5-carboxaldehyde. LookChem.

- 4-Methylthiazole-5-carboxaldehyde 97 82294-70-0. Sigma-Aldrich.

- (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

- SAFETY D

- Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery.

- Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018). SciSpace.

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

- (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.

- 4-Methylthiazole-5-carboxaldehyde | 82294-70-0. ChemicalBook.

- SAFETY DATA SHEET. INDOFINE Chemical Company, Inc..

- 4-Methylthiazole-5-carboxaldehyde | 82294-70-0. Tokyo Chemical Industry (India) Pvt. Ltd..

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

- 4-Methylthiazole-5-carboxaldehyde, 97% 5 g. Thermo Scientific Chemicals.

- 4-Methylthiazole-5-carboxaldehyde, 97%. Fisher Scientific.

- Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed.

- Example 7.

Sources

- 1. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 82294-70-0,4-Methylthiazole-5-carboxaldehyde | lookchem [lookchem.com]

- 3. 4-Methylthiazole-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 [chemicalbook.com]

- 5. 4-Methylthiazole-5-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 9. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

The Synthetic Challenge: A Technical Guide to 4-Methylisothiazole-5-carbaldehyde

Abstract

4-Methylisothiazole-5-carbaldehyde is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds, making its efficient synthesis a topic of considerable interest. This in-depth technical guide provides a comprehensive overview of the plausible synthetic pathways for 4-methylisothiazole-5-carbaldehyde. Drawing upon established methodologies for analogous heterocyclic systems, particularly the corresponding thiazole derivatives, we will explore the core synthetic strategies, delve into the underlying reaction mechanisms, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable scaffold in their work.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in adjacent positions. This arrangement imparts unique physicochemical properties, making isothiazole derivatives valuable in various applications. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a formyl group at the 5-position of the 4-methylisothiazole core provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures and the exploration of new chemical space.

While direct synthetic routes to 4-methylisothiazole-5-carbaldehyde are not extensively documented in publicly available literature, we can infer highly probable and effective pathways by examining the well-established synthesis of its close analogue, 4-methylthiazole-5-carboxaldehyde. The electronic properties of the isothiazole ring, while distinct, are sufficiently similar to the thiazole ring to allow for the adaptation of several key synthetic transformations.

This guide will focus on two primary retrosynthetic disconnections, mirroring the successful strategies employed for the thiazole analogue:

-

Oxidation of the corresponding primary alcohol: (4-methylisothiazol-5-yl)methanol.

-

Formylation of the 4-methylisothiazole core: A direct introduction of the aldehyde functionality.

We will now explore these pathways in detail, providing the scientific rationale behind each step and offering practical, field-proven insights.

Pathway I: Oxidation of (4-Methylisothiazol-5-yl)methanol

This pathway represents a robust and reliable method for the synthesis of aldehydes. The core principle involves the selective oxidation of a primary alcohol to the corresponding aldehyde, without over-oxidation to the carboxylic acid. The key to this approach is the synthesis of the precursor alcohol, (4-methylisothiazol-5-yl)methanol.

Synthesis of the Precursor: (4-Methylisothiazol-5-yl)methanol

The synthesis of this crucial intermediate can be approached through the reduction of a corresponding carboxylic acid or its ester derivative.

Workflow for the Synthesis of (4-Methylisothiazol-5-yl)methanol:

Caption: Synthesis of the precursor alcohol via esterification and reduction.

A plausible route to the necessary 4-methylisothiazole-5-carboxylic acid involves the reaction of formamide with phosphorus pentasulfide, followed by cyclization with ethyl 2-chloroacetoacetate and subsequent hydrolysis, analogous to a known thiazole synthesis.[1]

Oxidation of (4-Methylisothiazol-5-yl)methanol to 4-Methylisothiazole-5-carbaldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. Several reagents and conditions can be employed, with the choice often depending on the substrate's sensitivity and the desired scale of the reaction. For heterocyclic alcohols, mild oxidation conditions are generally preferred to avoid side reactions involving the heteroatoms.

Key Oxidation Methodologies:

| Oxidizing Agent/System | Description | Advantages | Considerations |

| PCC (Pyridinium Chlorochromate) | A complex of chromium trioxide with pyridine and HCl.[2] | Mild, selective, and generally provides good yields. | Chromium-based reagents are toxic and require careful handling and disposal. |

| TEMPO-mediated Oxidation | Utilizes a stable nitroxyl radical (TEMPO) as a catalyst with a stoichiometric oxidant like NaOCl.[2][3] | Highly selective for primary alcohols, environmentally benign, and operates under mild conditions. | Reaction kinetics can be sensitive to pH and the choice of co-oxidant. |

| Swern Oxidation | Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[4] | High yields and applicable to a wide range of substrates. | Requires low temperatures (-78 °C) and produces stoichiometric amounts of dimethyl sulfide as a byproduct. |

Experimental Protocol: TEMPO-mediated Oxidation

This protocol is adapted from established procedures for the oxidation of heterocyclic alcohols and offers a greener alternative to heavy metal-based oxidants.[2]

-

Dissolution: Dissolve (4-methylisothiazol-5-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of TEMPO (e.g., 0.01-0.05 eq) and a phase-transfer catalyst like potassium bromide (KBr) (e.g., 0.1 eq).

-

Oxidant Addition: Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl, bleach) (1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway II: Direct Formylation of 4-Methylisothiazole

Directly introducing a formyl group onto the isothiazole ring is an attractive and atom-economical approach. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6]

The Vilsmeier-Haack Reaction Mechanism:

The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium ion, from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[5] This electrophilic species then attacks the electron-rich position of the heterocyclic ring.

Caption: The Vilsmeier-Haack formylation pathway.

Causality Behind Experimental Choices:

-

Choice of Reagents: DMF and POCl₃ are the classic and most common reagents for generating the Vilsmeier reagent due to their commercial availability and reactivity.[7]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the electrophilic substitution on the moderately activated isothiazole ring.

-

Work-up: The intermediate iminium salt is hydrolyzed to the final aldehyde by the addition of water, often with a basic work-up to neutralize the acidic byproducts.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on general procedures for the Vilsmeier-Haack reaction on heterocyclic substrates.[8]

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Substrate Addition: After the addition is complete, allow the mixture to warm to room temperature and then add 4-methylisothiazole (1.0 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction by TLC or GC.

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a base such as sodium hydroxide or sodium carbonate until pH 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude aldehyde can be purified by column chromatography or distillation under reduced pressure.

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Oxidation of Alcohol | High selectivity, mild reaction conditions (especially with TEMPO), well-established methodology. | Requires the synthesis of the precursor alcohol, which adds steps to the overall sequence. |

| Vilsmeier-Haack Formylation | Direct and atom-economical. | Can be harsh for sensitive substrates, may lead to regioselectivity issues in more complex systems, and uses corrosive reagents. |

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule.

Conclusion

The synthesis of 4-methylisothiazole-5-carbaldehyde, while not explicitly detailed in a plethora of literature, can be confidently approached through well-precedented synthetic strategies. By drawing parallels with the synthesis of its thiazole analogue, we have outlined two robust and scientifically sound pathways: the oxidation of (4-methylisothiazol-5-yl)methanol and the direct Vilsmeier-Haack formylation of 4-methylisothiazole. This guide provides the foundational knowledge, mechanistic understanding, and practical protocols necessary for researchers to successfully synthesize this valuable heterocyclic building block, thereby enabling further exploration of its potential in drug discovery and materials science.

References

-

Molecules. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

-

ResearchGate. (n.d.). Study on the Synthesis of 4-Methyl-5-formylthiazole. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

-

ResearchGate. (n.d.). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. [Link]

-

SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. [Link]

-

National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

- Google Patents. (n.d.). Preparation of 4-methyl thiazole-5-carboxyl acid.

-

Pharmaffiliates. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. [Link]

-

The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. [Link]

- Google Patents. (n.d.). Synthetic method of 4-methylthiazole-5-formaldehyde.

-

Chemistry Europe. (n.d.). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

Arkivoc. (2015). A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. [Link]

-

ResearchGate. (n.d.). A Simple, Mild and General Oxidation of Alcohols to Aldehydes or Ketones by SO2F2/K2CO3 Using DMSO as Solvent and Oxidant. [Link]

Sources

- 1. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 2. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Signatures of 4-Methylisothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and agrochemical research, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful development. Isothiazoles, a class of five-membered aromatic heterocycles containing sulfur and nitrogen, are privileged scaffolds due to their diverse biological activities. The precise arrangement of substituents on the isothiazole ring is critical, as even minor positional changes can profoundly impact a molecule's efficacy and safety profile. This guide provides an in-depth analysis of the expected spectroscopic characteristics of 4-Methylisothiazole-5-carbaldehyde, a key synthetic intermediate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive methodologies grounded in fundamental spectroscopic principles and validated by experimental data from closely related analogues. We will dissect the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for the identification and characterization of this compound.

The Challenge of Isomer Differentiation

The isothiazole ring system presents a fascinating case for spectroscopic analysis. The relative positions of the nitrogen and sulfur atoms, combined with the substitution pattern, create a unique electronic environment that is reflected in the compound's spectral data. Differentiating between constitutional isomers, such as 4-methylisothiazole-5-carbaldehyde and its more commonly documented counterpart, 4-methylthiazole-5-carbaldehyde, is a non-trivial task that demands a nuanced understanding of spectroscopic techniques. This guide aims to provide the foundational knowledge necessary for such distinctions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Methylisothiazole-5-carbaldehyde. These predictions are based on established principles of spectroscopy and are supported by experimental data from analogous compounds, particularly 4-methylisothiazole.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | s | - |

| H-3 | 8.7 - 8.9 | s | - |

| Methyl-H | 2.4 - 2.6 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 190 |

| C-3 | 152 - 155 |

| C-5 | 149 - 152 |

| C-4 | 138 - 142 |

| Methyl-C | 14 - 16 |

Table 3: Predicted Key Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1690 - 1710 | Strong |

| C=N stretch (isothiazole ring) | 1580 - 1620 | Medium |

| C-H bend (methyl) | 1370 - 1390 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Identity |

| 127 | [M]⁺ (Molecular Ion) |

| 126 | [M-H]⁺ |

| 99 | [M-CO]⁺ |

| 98 | [M-CHO]⁺ |

| 72 | [C₃H₂NS]⁺ |

In-Depth Spectroscopic Analysis and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 4-Methylisothiazole-5-carbaldehyde are based on the electronic environment of each nucleus.

Workflow for NMR Analysis:

Caption: Workflow for NMR-based structure elucidation.

-

¹H NMR Spectroscopy:

-